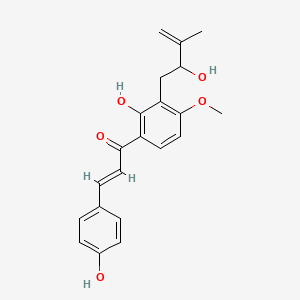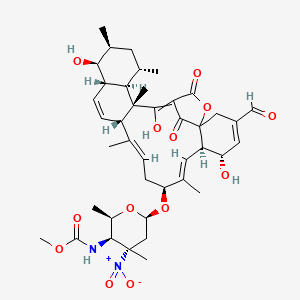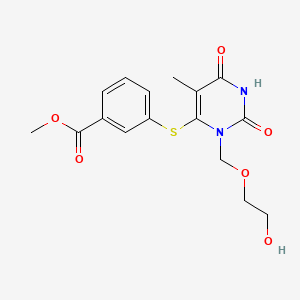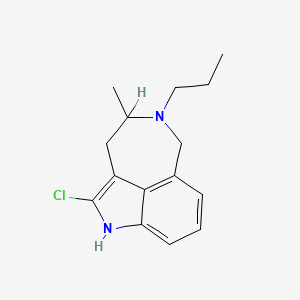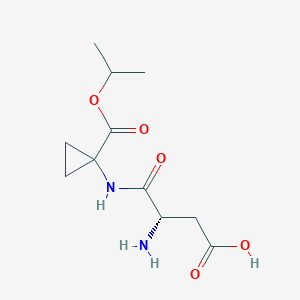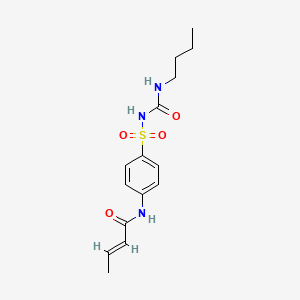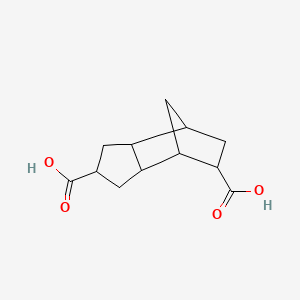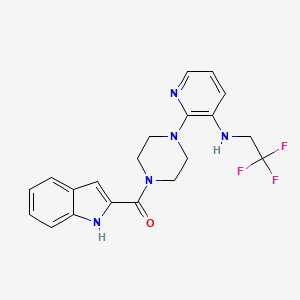
2,6-diNH2-2'F-ddP
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Diamino-2’-fluoro-2’,3’-dideoxyadenosine, commonly referred to as 2,6-diNH2-2’F-ddP, is a synthetic nucleoside analog
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-diamino-2’-fluoro-2’,3’-dideoxyadenosine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Fluorination: Introduction of the fluorine atom at the 2’ position of the sugar moiety.
Deoxygenation: Removal of the hydroxyl groups at the 2’ and 3’ positions to form the dideoxy structure.
Amination: Introduction of amino groups at the 2 and 6 positions of the adenine base.
Industrial Production Methods
Industrial production of 2,6-diamino-2’-fluoro-2’,3’-dideoxyadenosine involves scaling up the laboratory synthesis methods. This typically requires optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Diamino-2’-fluoro-2’,3’-dideoxyadenosine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro or other oxidized derivatives.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide or potassium fluoride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while substitution reactions can produce halogenated analogs.
Aplicaciones Científicas De Investigación
2,6-Diamino-2’-fluoro-2’,3’-dideoxyadenosine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of new pharmaceuticals and diagnostic tools.
Mecanismo De Acción
The mechanism of action of 2,6-diamino-2’-fluoro-2’,3’-dideoxyadenosine involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This can inhibit the replication of viruses and the proliferation of cancer cells. The compound targets specific enzymes involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Diamino-2’,3’-dideoxyadenosine: Lacks the fluorine atom at the 2’ position.
2,6-Diamino-2’-fluoro-2’,3’-dideoxycytidine: Contains a cytosine base instead of adenine.
2,6-Diamino-2’-fluoro-2’,3’-dideoxyguanosine: Contains a guanine base instead of adenine.
Uniqueness
The presence of the fluorine atom at the 2’ position in 2,6-diamino-2’-fluoro-2’,3’-dideoxyadenosine enhances its stability and alters its interaction with biological targets, making it unique compared to other similar compounds.
Propiedades
Número CAS |
123318-81-0 |
|---|---|
Fórmula molecular |
C10H13FN6O2 |
Peso molecular |
268.25 g/mol |
Nombre IUPAC |
[(2S,4S,5R)-5-(2,6-diaminopurin-9-yl)-4-fluorooxolan-2-yl]methanol |
InChI |
InChI=1S/C10H13FN6O2/c11-5-1-4(2-18)19-9(5)17-3-14-6-7(12)15-10(13)16-8(6)17/h3-5,9,18H,1-2H2,(H4,12,13,15,16)/t4-,5-,9+/m0/s1 |
Clave InChI |
PHDRWZXWRBXBOC-DQSPEZDDSA-N |
SMILES isomérico |
C1[C@H](O[C@H]([C@H]1F)N2C=NC3=C(N=C(N=C32)N)N)CO |
SMILES canónico |
C1C(OC(C1F)N2C=NC3=C(N=C(N=C32)N)N)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


